molecular formula C10H17N3O2 B12891332 1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate CAS No. 88558-94-5

1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate

Katalognummer: B12891332
CAS-Nummer: 88558-94-5
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: BOBUZCPVMROAQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate typically involves the reaction of sec-butyl hydrazine with an appropriate carbonyl compound to form the pyrazole ring. This is followed by the introduction of the dimethylcarbamate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(sec-butyl)-1H-pyrazol-3-yl dimethylcarbamate
  • 1-(tert-butyl)-1H-pyrazol-4-yl dimethylcarbamate
  • 1-(sec-butyl)-1H-pyrazol-4-yl ethylcarbamate

Uniqueness

1-(sec-butyl)-1H-pyrazol-4-yl dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88558-94-5

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

(1-butan-2-ylpyrazol-4-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C10H17N3O2/c1-5-8(2)13-7-9(6-11-13)15-10(14)12(3)4/h6-8H,5H2,1-4H3

InChI-Schlüssel

BOBUZCPVMROAQH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N1C=C(C=N1)OC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.